molecular formula C20H22N2O2 B14134810 3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 790718-79-5

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B14134810
CAS No.: 790718-79-5
M. Wt: 322.4 g/mol
InChI Key: FRQALDYNPBVNRF-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanamide group attached to the indole nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propanamide Group: The propanamide group can be introduced by reacting the indole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.

    Introduction of the 4-Methoxyphenyl Group: The final step involves the alkylation of the indole nitrogen with 2-(4-methoxyphenyl)ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(1H-indol-3-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

790718-79-5

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C20H22N2O2/c1-24-17-9-6-15(7-10-17)12-13-21-20(23)11-8-16-14-22-19-5-3-2-4-18(16)19/h2-7,9-10,14,22H,8,11-13H2,1H3,(H,21,23)

InChI Key

FRQALDYNPBVNRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CNC3=CC=CC=C32

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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